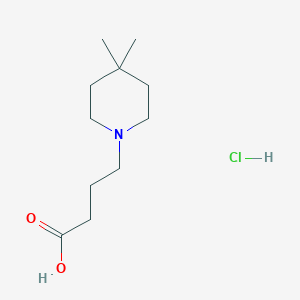![molecular formula C14H18O3 B8130471 3-[2-(Tetrahydropyran-4-yl)-ethyl]-benzoic acid](/img/structure/B8130471.png)
3-[2-(Tetrahydropyran-4-yl)-ethyl]-benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(Tetrahydropyran-4-yl)-ethyl]-benzoic acid is an organic compound featuring a benzoic acid moiety attached to a tetrahydropyran ring via an ethyl linker. This compound is of interest due to its unique structural properties, which combine the aromatic stability of benzoic acid with the flexibility and reactivity of the tetrahydropyran ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(Tetrahydropyran-4-yl)-ethyl]-benzoic acid typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the hydrogenation of dihydropyran using a catalyst such as Raney nickel.
Attachment of the Ethyl Linker: The ethyl linker is introduced via a Grignard reaction, where ethyl magnesium bromide reacts with the tetrahydropyran ring to form 2-(tetrahydropyran-4-yl)ethanol.
Formation of the Benzoic Acid Moiety: The final step involves the esterification of 2-(tetrahydropyran-4-yl)ethanol with benzoic acid under acidic conditions, followed by hydrolysis to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized catalysts to enhance yield and purity. The use of automated systems for precise control of reaction conditions is common in industrial settings.
Types of Reactions:
Oxidation: The benzoic acid moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form carboxylic acids or ketones.
Reduction: The tetrahydropyran ring can be reduced to a tetrahydrofuran ring using hydrogenation techniques.
Substitution: The aromatic ring of the benzoic acid can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Concentrated nitric acid for nitration, bromine for bromination.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Tetrahydrofuran derivatives.
Substitution: Nitrobenzoic acids or halogenated benzoic acids.
科学的研究の応用
3-[2-(Tetrahydropyran-4-yl)-ethyl]-benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the production of polymers and other materials due to its unique structural properties.
作用機序
The mechanism by which 3-[2-(Tetrahydropyran-4-yl)-ethyl]-benzoic acid exerts its effects involves its interaction with various molecular targets. The benzoic acid moiety can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The tetrahydropyran ring provides flexibility, allowing the compound to fit into different active sites and interact with a variety of molecular targets.
類似化合物との比較
4-(Tetrahydropyran-4-yl)benzoic acid: Similar structure but with the tetrahydropyran ring attached directly to the aromatic ring.
2-(Tetrahydropyran-4-yl)acetic acid: Features a shorter linker between the tetrahydropyran ring and the carboxylic acid group.
Uniqueness: 3-[2-(Tetrahydropyran-4-yl)-ethyl]-benzoic acid is unique due to its specific ethyl linker, which provides a balance between rigidity and flexibility, making it suitable for a wide range of applications in different fields.
特性
IUPAC Name |
3-[2-(oxan-4-yl)ethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c15-14(16)13-3-1-2-12(10-13)5-4-11-6-8-17-9-7-11/h1-3,10-11H,4-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOHZXCLCFKVCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CCC2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![3-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-benzoic acid methyl ester](/img/structure/B8130486.png)
![4-Fluoro-2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid benzyl ester](/img/structure/B8130487.png)
